molecular formula C27H35ClFN5O5S2 B2949514 Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321768-36-8

Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2949514
CAS No.: 1321768-36-8
M. Wt: 628.18
InChI Key: DABAXDNVRHKCPV-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex small molecule featuring multiple pharmacophoric motifs:

  • Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms, known for enhancing solubility and bioavailability .
  • Sulfonyl group: A sulfonamide linker that contributes to hydrogen bonding and structural rigidity .
  • 4-Fluorobenzo[d]thiazole: A fluorinated benzothiazole moiety, often associated with antimicrobial and kinase-inhibitory activities .
  • Diethylaminoethyl carbamoyl side chain: A tertiary amine group that may influence pharmacokinetics (e.g., solubility, membrane permeability) and receptor binding .

Properties

IUPAC Name

ethyl 4-[4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN5O5S2.ClH/c1-4-30(5-2)14-19-33(26-29-24-22(28)8-7-9-23(24)39-26)25(34)20-10-12-21(13-11-20)40(36,37)32-17-15-31(16-18-32)27(35)38-6-3;/h7-13H,4-6,14-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABAXDNVRHKCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClFN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H34ClFN4O4S2
  • Molecular Weight : 585.2 g/mol
  • CAS Number : 1321896-11-0

This structure incorporates a piperazine ring, a sulfonyl group, and a fluorobenzo[d]thiazole moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The diethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the fluorobenzo[d]thiazole moiety may influence lipophilicity and membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity comparable to conventional antibiotics like ciprofloxacin .

Anticancer Potential

The compound's structural components suggest potential in cancer therapy. Studies have identified similar thiazole derivatives that modulate the expression of key oncogenes such as Oct3/4, which is crucial in maintaining pluripotency in stem cells . This modulation could provide a pathway for reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting the compound's relevance in regenerative medicine.

Neuropharmacological Effects

Given its piperazine backbone, the compound may also exhibit neuropharmacological effects. Compounds with piperazine structures are often investigated for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors. Further studies are necessary to elucidate these effects specifically for this compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for antimicrobial activity, revealing moderate to high effectiveness against various pathogens .
  • Cancer Cell Line Studies : Research on benzamide derivatives showed promising results in inhibiting RET kinase activity, which is implicated in certain cancers. This suggests that similar compounds could be investigated for their anticancer properties .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins, providing insights into their potential mechanisms of action.

Data Summary Table

Property Details
Molecular FormulaC26H34ClFN4O4S2
Molecular Weight585.2 g/mol
CAS Number1321896-11-0
Antimicrobial ActivitySignificant against various bacteria and fungi
Anticancer PotentialModulates Oct3/4 expression
Neuropharmacological EffectsPotential anxiolytic effects via serotonin receptors

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition: Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibits biological activity, particularly in inhibiting specific enzymes associated with microbial growth and cancer cell proliferation. The thiazole ring plays a role in various pharmacologically active substances, including antimicrobial and antineoplastic agents.
  • Disruption of Biochemical Pathways: The compound likely disrupts biochemical pathways critical for cell survival and replication, such as DNA synthesis in microbes or cancer cells. The diethylaminoethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
  • Selective Inhibition: Interaction profile studies indicate that this compound may exhibit selective inhibition against certain targets, including human carbonic anhydrases, which are important for various physiological processes. Investigating its interactions with other biomolecules could provide insights into its mechanism of action and therapeutic potential.

Data Tables

While specific data tables for this compound are not available in the search results, related compounds and their properties are documented. For instance, the structure, molecular formula, and molecular weight of N-[2-(Diethylamino)ethyl]-N-[4'-(trifluoromethyl)-4-biphenylylmethyl]-2-(4-fluorobenzylthio)-4-oxo-5-propyl-1,4-dihydropyrimidine-1-acetamide are listed in PubChem . Additionally, information on Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, including its molecular weight and formula, can be found in ChemSRC .

Case Studies

The search results do not provide specific case studies for this compound.

Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several classes of bioactive molecules, particularly benzothiazole- and piperazine-containing derivatives. Below is a comparative analysis based on the provided evidence:

Structural Analogues and Modifications
Compound Name/ID Key Structural Differences Molecular Weight (g/mol) Functional Groups Reference
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Ethyl substituent on benzothiazole; lacks diethylaminoethyl chain 532.6 Piperazine, sulfonyl, carbamoyl, benzothiazole
2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) Hydrazone linker instead of carbamoyl; phenylthiazole core ~418.5 Piperazine, hydrazone, thiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione core; difluorophenyl substituents ~450–500 (estimated) Triazole, sulfonyl, thione

Key Observations :

  • Replacement of the benzothiazole with triazole or thiazole cores (e.g., ) alters electronic properties and hydrogen-bonding capacity, which may impact target binding.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Ethyl 4-[4-[(3-ethyl-4-fluoro-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 2-(2-(4-Fluorophenyl)piperazine-1-yl)pyridazinones
Molecular Weight ~600–650 (estimated) 532.6 ~350–400
LogP (Predicted) Higher (due to diethylaminoethyl chain) 3.1 (XLogP3) 2.5–3.0
Hydrogen Bond Acceptors 8–10 8 5–7
Solubility Improved (hydrochloride salt) Moderate (neutral form) Moderate

Key Observations :

  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogues .
  • Higher molecular weight and LogP suggest increased lipophilicity, which may affect blood-brain barrier penetration .
Bioactivity and Target Profiling

While specific bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit the following activities:

  • Benzothiazole derivatives : Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–10 µM) and antimicrobial activity .
  • Piperazine-containing triazoles : Reported as serotonin receptor (5-HT₁A) ligands with Ki values < 100 nM .
  • Sulfonyl-linked compounds : Showed anti-inflammatory and anticancer activities in NCI-60 screenings .

Activity Landscape Analysis :

  • Compounds with fluorinated benzothiazoles (e.g., ) cluster into bioactivity groups associated with kinase inhibition, whereas piperazine-thiazole hybrids (e.g., ) align with neurotransmitter-targeting profiles .

Research Implications and Gaps

  • Synthesis Optimization: The diethylaminoethyl side chain may require tailored coupling conditions to avoid steric hindrance during carbamoyl formation .
  • Bioactivity Prediction : Machine learning models (e.g., Tanimoto similarity >0.8 ) could prioritize analogues for empirical testing, leveraging existing data on benzothiazole and piperazine derivatives .
  • Data Limitations : Absence of explicit dose-response or toxicity data for the target compound necessitates further experimental validation.

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